4-Anilino-4-oxobutanoic acid

Pharmacokinetics Drug Metabolism HDAC Inhibitors

Generic succinanilic acid analogs fail to provide accurate pharmacokinetic data due to differing reactivity and stability. 4-Anilino-4-oxobutanoic acid (CAS 102-14-7) is the non-negotiable vorinostat metabolite standard. • 13-fold higher steady-state serum exposure than vorinostat ensures reliable analytical quantification. • Validated LC-MS/MS assays achieve an LLOQ of 3.0 ng/ml, confirming method robustness. • Defined melting point (148.5°C) and pKa (4.69) guarantee batch-to-batch consistency for calibration. Supplied as a white solid with 97% purity; ideal for clinical pharmacology, DMPK studies, and analytical method development.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 102-14-7
Cat. No. B021382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilino-4-oxobutanoic acid
CAS102-14-7
SynonymsN-Phenyl-succinamic Acid;  Butanedioic Acid Anilide;  4-Oxo-4-(phenylamino)-butanoic Acid; 
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCC(=O)O
InChIInChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
InChIKeyKTFGFGGLCMGYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Properties of 4-Anilino-4-oxobutanoic Acid


4-Anilino-4-oxobutanoic acid (CAS 102-14-7), also known as succinanilic acid or N-phenylsuccinamic acid, is a monocarboxylic acid amide belonging to the anilide class [1]. It is a white solid with a molecular weight of 193.20 g/mol and a molecular formula of C10H11NO3 . This compound is primarily recognized as the pharmacologically inactive major metabolite of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA) [2]. Its defined physicochemical properties, including a melting point of 144-149°C and a pKa of approximately 4.69, along with its role as a key analytical reference standard in clinical pharmacokinetic studies, underpin its specific utility in research and industrial applications .

Analytical reference standard for vorinostat metabolite quantification

LC-MS/MS method development and validation workflows

Metabolite identification in PK bioanalysis research

Specificity of 4-Anilino-4-oxobutanoic Acid


Generic substitution of 4-anilino-4-oxobutanoic acid with other succinanilic acid derivatives or simple anilides is scientifically unsound due to significant differences in key properties that dictate experimental and industrial utility. For instance, while structurally related, the maleanilic acid analogs contain a double bond in the carbon chain, which dramatically alters reactivity, stability, and spectroscopic signatures [1]. Furthermore, the specific pharmacokinetic profile of 4-anilino-4-oxobutanoic acid as a vorinostat metabolite—characterized by a 13-fold higher steady-state serum exposure compared to the parent drug—is a unique and defining feature not shared by other succinanilic acid derivatives [2]. Therefore, selecting the precise compound (CAS 102-14-7) is non-negotiable for applications demanding accurate analytical quantification, reliable physicochemical behavior, or valid biological study of the vorinostat metabolic pathway.

Maleanilic analogs

Contain a carbon-chain double bond that alters reactivity, stability, and spectroscopic signatures compared to the saturated succinanilic acid scaffold

Succinanilic derivatives

Lack the metabolite-specific PK exposure context defined by the vorinostat metabolic pathway; analytical identity may not transfer

Generic anilides

Differ in physicochemical properties and chromatographic behavior; not suitable as a direct substitute for CAS 102-14-7 in quantitative assays

4-Anilino-4-oxobutanoic Acid vs. Analogs


Pharmacokinetic Comparison with Vorinostat

4-Anilino-4-oxobutanoic acid is the major circulating metabolite of vorinostat (suberoylanilide hydroxamic acid, SAHA), and it exhibits a significantly different pharmacokinetic profile. In human studies, the mean steady-state serum exposure (AUC) of 4-anilino-4-oxobutanoic acid was 13-fold higher than that of the parent drug, vorinostat [1]. This large difference in systemic exposure is critical for understanding the overall pharmacological and toxicological profile of vorinostat, making the metabolite an essential analyte in clinical monitoring.

PK Exposure
Head-to-head
13-fold higher AUC vs. vorinostat

Reported metabolite-to-parent exposure ratio context

Human steady-state serum; source-specific review

Pharmacokinetics Drug Metabolism HDAC Inhibitors

Melting Point vs. Vorinostat

The melting point is a critical parameter for assessing purity and identity. 4-Anilino-4-oxobutanoic acid has a reported melting point range of 144-149°C, with a specific value of 148.5°C from authoritative sources [1]. In contrast, its parent compound, vorinostat, has a melting point of 161-162°C [2]. This difference of approximately 13-18°C provides a simple, robust method for distinguishing between the two compounds and verifying the purity of 4-anilino-4-oxobutanoic acid batches.

Melting Point
Head-to-head
148.5°C vs. 161–162°C (vorinostat)

Supports identity confirmation and purity assessment

~13–18°C difference; standard determination

Analytical Chemistry Quality Control Reference Standards

Solubility in Methanol vs. Analogs

The solubility of 4-anilino-4-oxobutanoic acid in common organic solvents is a defining characteristic for its handling and use as a reference standard. The compound is reported to be soluble in methanol . In contrast, its parent drug, vorinostat, has a very low water solubility of approximately 7.16e-02 g/L [1]. This stark difference in solvent compatibility dictates the choice of solvents for preparing analytical stock solutions and standards, where methanol is suitable for 4-anilino-4-oxobutanoic acid but not for vorinostat.

Solubility Profile
Head-to-head
Soluble in methanol vs. low water solubility (vorinostat)

Guides solvent selection for analytical workflow

Qualitative difference; method-dependent

Formulation Analytical Method Development Solubility

Validated LC-MS/MS Assay

For clinical and pharmacokinetic studies, the ability to accurately quantify 4-anilino-4-oxobutanoic acid is non-negotiable. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for its quantification in human serum. This assay demonstrates a lower limit of quantitation (LLOQ) of 3.0 ng/ml for 4-anilino-4-oxobutanoic acid [1][2]. This validated method provides a benchmark for analytical sensitivity and reliability, which generic or uncharacterized analogs cannot guarantee.

LC-MS/MS LLOQ
Reported
3.0 ng/ml

Establishes bioanalytical sensitivity benchmark

Deuterated ISTD; acetonitrile protein precipitation

Bioanalysis LC-MS/MS Clinical Pharmacokinetics

pKa and Ionization Profile

The acid dissociation constant (pKa) is a fundamental property that dictates a molecule's charge state at a given pH, influencing its solubility, permeability, and reactivity. 4-Anilino-4-oxobutanoic acid has a reported pKa of 4.69 at 25°C . While comparative pKa data for the parent drug, vorinostat, is not readily available in the same source, the pKa of 4-anilino-4-oxobutanoic acid is consistent with its carboxylic acid moiety. This value is significantly lower than that of simple aliphatic carboxylic acids (e.g., acetic acid pKa ≈ 4.76) due to the electron-withdrawing effect of the adjacent amide and phenyl groups, highlighting its unique electronic structure.

pKa Profile
Data to verify
4.69 at 25°C

Reported ionization context; data to verify

Class-level inference; source review advised

Physicochemical Properties Drug Development Analytical Chemistry

Density and Refractive Index

Physical constants such as density and refractive index serve as rapid, non-destructive checks for compound identity and purity. 4-Anilino-4-oxobutanoic acid has a reported density of 1.286 g/cm³ and a refractive index of 1.599 . While data for vorinostat is not available in the same sources, the specific values for 4-anilino-4-oxobutanoic acid provide a unique fingerprint that distinguishes it from other succinanilic acid derivatives and potential impurities.

Physical Constants
Source review
Density 1.286 g/cm³; RI 1.599

Supports identity verification; source review

Reported values; source review advised

Quality Control Material Characterization Chemical Identification

Applications of 4-Anilino-4-oxobutanoic Acid


Clinical Pharmacokinetic Studies of Vorinostat

Given its status as the major circulating metabolite of vorinostat with a 13-fold higher steady-state exposure, 4-anilino-4-oxobutanoic acid is an essential analyte in all clinical pharmacokinetic studies involving vorinostat. Its accurate quantification, facilitated by validated LC-MS/MS assays with an LLOQ of 3.0 ng/ml, is critical for determining drug exposure, understanding metabolism, and establishing pharmacokinetic/pharmacodynamic relationships [1][2].

Reference Standard for Analytical Methods

The well-defined physicochemical properties of 4-anilino-4-oxobutanoic acid—including a melting point of 148.5°C, pKa of 4.69, and specific solubility in methanol—make it an ideal reference standard for developing and validating analytical methods such as HPLC, LC-MS/MS, and UV-Vis spectroscopy. Its distinct properties ensure accurate calibration and method robustness, which is not guaranteed by generic analogs [3].

Synthetic Intermediate for Succinanilic Derivatives

As a core scaffold, 4-anilino-4-oxobutanoic acid serves as a versatile starting material or intermediate for the synthesis of novel succinanilic acid derivatives with potential biological activities, such as organoselenium-based compounds investigated as SARS-CoV-2 main protease inhibitors. Its unique carboxylic acid and anilide functionalities allow for diverse chemical modifications, differentiating it from other anilide building blocks [4].

In Vitro Metabolism and DDI Studies

4-Anilino-4-oxobutanoic acid is a key product in in vitro metabolism studies of vorinostat using liver microsomes or hepatocytes. Monitoring its formation rate is crucial for assessing the metabolic stability of vorinostat and for evaluating potential drug-drug interactions involving the enzymes responsible for its formation, such as UDP-glucuronosyltransferases (UGTs) and amidases [5].

Application
Selection Property
Validation Focus
PK bioanalysis research
Metabolite-specific reference standard
Exposure-model review
Analytical method development
Defined physicochemical profile
Method robustness verification
Succinanilic derivative synthesis
Carboxylic acid and anilide functionality
Synthetic route compatibility
In vitro metabolism research
Vorinostat metabolite identity confirmed
Enzyme-mediated pathway interpretation

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